actinomycin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

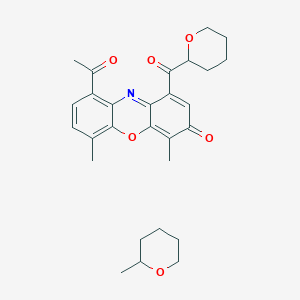

Structure

3D Structure of Parent

Properties

IUPAC Name |

9-acetyl-4,6-dimethyl-1-(oxane-2-carbonyl)phenoxazin-3-one;2-methyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5.C6H12O/c1-11-7-8-14(13(3)24)18-21(11)28-22-12(2)16(25)10-15(19(22)23-18)20(26)17-6-4-5-9-27-17;1-6-4-2-3-5-7-6/h7-8,10,17H,4-6,9H2,1-3H3;6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEANIALDJZGZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCO1.CC1=C2C(=C(C=C1)C(=O)C)N=C3C(=CC(=O)C(=C3O2)C)C(=O)C4CCCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Actinomycin D Research

Early Isolation and Identification from Streptomyces Species

Actinomycin (B1170597) D was first isolated in 1940 by Selman Waksman and his colleague H. Boyd Woodruff from fermentation products of Streptomyces species. wikipedia.orgfermentek.comnih.govbiorxiv.org This isolation marked a key moment, as it was the first antibiotic to be identified from an actinobacterium. biorxiv.orgnih.gov While initially recognized for its antibiotic properties, further research soon revealed its potent effects on mammalian cells.

Different Streptomyces strains have been found to produce Actinomycin D, with Streptomyces parvulus noted for producing this compound with high antibiotic activity. fermentek.comnih.govbrieflands.com The biosynthesis of this compound involves a complex pathway, including the conversion of tryptophan to 4-methyl-3-hydroxyanthranilic acid (4-MHA) and subsequent elongation by nonribosomal peptide synthetases (NRPS). wikipedia.org The structure of this compound is characterized by a central phenoxazinone chromophore linked to two identical cyclic peptides. wikipedia.org

Research has continued to explore and optimize the production of this compound from various Streptomyces strains. For instance, a novel Streptomyces smyrnaeus isolated from mangrove sediments was found to simultaneously produce Actinomycin X2 and this compound. brieflands.com Studies have also focused on optimizing fermentation conditions to increase the yield of this compound from strains like Streptomyces parvulus. brieflands.com

Initial Characterization of Bioactivity and Cytotoxic Effects

Following its isolation, early studies focused on characterizing the biological activities of this compound. It was quickly recognized for its potent cytotoxic effects on mammalian cells. marshall.edu In 1952, twelve years after the initial isolation, Hackmann demonstrated the carcinolytic effect of actinomycin C, a related actinomycin. auajournals.orgauajournals.org Subsequent studies in 1954 by Ravina and others further highlighted the potential usefulness of this substance in treating certain forms of cancer, including Hodgkin's disease. auajournals.orgauajournals.org

This compound proved to be a remarkably powerful anticancer agent against transplanted tumors in mice based on weight in early studies. auajournals.orgauajournals.org While it did not show value in treating acute leukemia in children in initial clinical studies, it demonstrated sufficient evidence of clinical improvement in children with advanced Wilms' tumor, rhabdomyosarcoma, Ewing's tumor, and Hodgkin's disease to warrant broader trials against various cancers in humans. auajournals.orgauajournals.org

The cytotoxic effects of this compound are primarily attributed to its interaction with DNA. marshall.edu This interaction disrupts essential cellular processes, particularly those involving DNA as a template.

Recognition as a Pioneering Agent in DNA-Targeting Research

This compound's unique mechanism of action quickly established it as a crucial tool for understanding molecular biology and a pioneering agent in DNA-targeting research. It was shown to inhibit transcription by binding to DNA. wikipedia.orgfermentek.com This inhibition occurs by this compound binding to DNA at the transcription initiation complex, thereby preventing the elongation of the RNA chain by RNA polymerase. wikipedia.orgfermentek.com

Detailed research findings revealed that this compound binds to duplex DNA with high affinity, particularly showing a strong preference for duplex GpC sites. nih.gov The binding involves the intercalation of the planar phenoxazinone ring system between adjacent guanine-cytosine base pairs, while the cyclic pentapeptide chains interact with the minor groove of the DNA helix, forming hydrogen bonds with guanine (B1146940) residues. researchopenworld.commdpi.com This intercalation and minor groove binding effectively block the progression of RNA polymerase along the DNA template, leading to the termination of transcription. nih.gov

This compound's ability to bind DNA duplexes also allows it to interfere with DNA replication, although it is more widely recognized for its impact on transcription. wikipedia.org Its sequence-specific binding, particularly to GC-rich regions, made it an invaluable tool for studying gene expression and the role of DNA in cellular processes. fermentek.comresearchopenworld.com The understanding of how this compound interacts with DNA at a molecular level provided a foundation for the rational design and development of other DNA-binding therapeutic agents. researchopenworld.com Studies have also explored its binding to non-canonical DNA structures, such as G-quadruplexes, further highlighting its versatile interaction with nucleic acids. researchgate.net

This compound's historical significance lies not only in its early use as an anticancer agent but also in its fundamental contribution to the understanding of DNA-drug interactions and the regulation of gene expression. frontiersin.org Its role as a selective inhibitor of transcription made it a widely used tool in molecular biology research for decades. fermentek.com

While this article focuses on the historical context and mechanism of action, it is important to note that this compound's journey continued beyond these initial discoveries, leading to its use in clinical settings for certain cancers. nih.govimprimedicine.com

Molecular Mechanisms of Action of Actinomycin D

Intercalative DNA Binding Modality

The primary mechanism by which actinomycin (B1170597) D interacts with DNA is through intercalation. This process involves the insertion of a planar aromatic system of the drug molecule between adjacent base pairs of the DNA double helix. nih.govuah.esacs.orgnih.govoup.com

Phenoxazone Chromophore Intercalation at Deoxyguanosine-Deoxycytidine (GpC) Steps

The core of the actinomycin D molecule is a planar tricyclic phenoxazone chromophore. cellsignal.comuah.esacs.orgoup.com This chromophore is responsible for intercalating into the DNA. nih.govuah.esacs.orgnih.govoup.com Extensive studies, including X-ray crystallography and NMR spectroscopy, have demonstrated a strong preference for this compound to intercalate at 5'-deoxyguanosine-deoxycytidine-3' (GpC) steps within the DNA sequence. uah.esacs.orgnih.govoup.comrsc.org This preference is driven by specific interactions between the chromophore and the DNA bases. uah.es Stacking interactions between the planar phenoxazone ring and the adjacent base pairs contribute to the stabilization of the complex. uah.esrsc.org

Cyclic Pentapeptide Interactions within the DNA Minor Groove

This compound possesses two cyclic pentapeptide lactone rings attached to the phenoxazone chromophore. cellsignal.comuah.esacs.orgoup.com These peptide rings play a crucial role in stabilizing the DNA-actinomycin D complex by fitting into the minor groove of the DNA helix, adjacent to the intercalation site. uah.esacs.orgnih.govoup.com Each cyclic pentapeptide extends for approximately two base pairs on either side of the intercalation site. uah.es

Specific hydrogen bonds are formed between residues within the cyclic pentapeptides, particularly threonine residues, and the DNA. uah.esacs.orgrsc.org Notably, hydrogen bonds are formed between the threonine carbonyl residues of this compound and the 2-amino group of guanine (B1146940), as well as between the threonine amide-NH and the guanine-N3 within the intercalation site. acs.orgrsc.org These hydrogen bonds are thought to be shielded from the solvent by the peptide chains, further enhancing the stability and specificity of the interaction. acs.orgrsc.org The fitting of the bulky cyclic pentapeptide side chains into the minor groove is associated with significant DNA duplex deformations, including bending and unwinding of the helix. oup.com

Influence of Flanking DNA Sequences on Intercalation Specificity

While the GpC step is the preferred binding site, the DNA sequences flanking the intercalation site significantly influence the binding affinity and kinetics of this compound. uah.esacs.orgrsc.orgacs.org Studies using various DNA sequences have shown that the bases adjacent to the GpC step modulate the binding preferences. uah.esacs.orgrsc.org For instance, the 5'-flanking base adjacent to the GpC site plays a significant role in directing the thermodynamic mechanism of complex formation. rsc.org

Research has revealed that subtle changes in the flanking sequences can lead to substantial changes in the thermodynamic parameters of binding. rsc.org While the interaction with native DNA is often characterized as an entropy-driven process, modifications to flanking bases can result in complex formation characterized by a large favorable binding enthalpy. rsc.org The interactions between the cyclic pentapeptide rings and the flanking base pairs in the minor groove contribute to this sequence context dependency. acs.orgnih.govoup.com Although GpC is the canonical high-affinity site, studies have also indicated binding, albeit sometimes weaker, to other sequences such as GpG and GpT, and even strong binding to certain non-GpC sequences under specific conditions. uah.esrsc.orgnih.govpnas.orgoup.com

Detailed research findings on the influence of flanking sequences on this compound binding affinity are illustrated in the table below, showing relative binding orders for GC sites with different flanking mismatches. acs.org

| Flanking Mismatch | Relative Binding Order |

| T/T | > |

| C/C | > |

| G/G | > |

| A/A |

Data derived from comparative studies with dodecamers containing a 5'GC3' site with flanking mismatches. acs.org

Inhibition of Nucleic Acid Biosynthesis

The binding of this compound to DNA primarily leads to the inhibition of nucleic acid synthesis, with a particularly pronounced effect on transcription. apexbt.comcellsignal.comnih.govwikipedia.orgdrugbank.com

Transcriptional Inhibition via DNA-Dependent RNA Polymerase Blockade

This compound is a well-established inhibitor of DNA-dependent RNA polymerase activity in both prokaryotic and eukaryotic cells. apexbt.comcellsignal.comnih.govwikipedia.orgdrugbank.comletstalkacademy.comtoku-e.com Its intercalation into the DNA template physically obstructs the movement of RNA polymerase along the DNA strand. apexbt.comletstalkacademy.comebiohippo.comoup.com

The drug binds to DNA at or near the transcription initiation complex, preventing the enzyme from effectively transcribing the gene. apexbt.comwikipedia.orgebiohippo.com While this compound affects transcription by all three eukaryotic RNA polymerases (RNA polymerase I, II, and III), RNA polymerase I-mediated transcription (ribosomal RNA synthesis) is generally the most sensitive to inhibition at lower concentrations of the drug. tandfonline.comnih.govnih.gov Inhibition of RNA polymerase II (messenger RNA synthesis) and RNA polymerase III occurs at higher concentrations. tandfonline.com The sensitivity of RNA synthesis to this compound can be dependent on factors such as the frequency of transcription and the size of the gene. nih.gov

Prevention of Ribonucleic Acid Chain Elongation

The primary mechanism by which this compound inhibits transcription is by blocking the elongation phase of RNA synthesis. apexbt.comcellsignal.comwikipedia.orgdrugbank.comletstalkacademy.comebiohippo.compnas.org Once the RNA polymerase initiates transcription, the presence of intercalated this compound molecules on the DNA template prevents the polymerase from moving forward and extending the nascent RNA chain. apexbt.comletstalkacademy.comebiohippo.compnas.org This physical blockade halts the progression of the transcription machinery, effectively terminating RNA synthesis. apexbt.comletstalkacademy.comebiohippo.compnas.org The slow dissociation rate of this compound from DNA contributes to its sustained inhibitory effect on transcription elongation. nih.govoup.comnih.gov

Research findings highlight the impact of this compound on RNA synthesis, demonstrating significant inhibition of both nuclear and nucleolar RNA synthesis in a concentration-dependent manner. nih.gov

| RNA Synthesis Type | Inhibition Percentage (at 250 µ g/100g body weight in rats after 30 mins) |

| Nuclear RNA | 81% |

| Nucleolar RNA | 98% |

Data derived from a study on rat liver nuclear RNA synthesis inhibition by this compound. nih.gov

The selective inhibition of RNA polymerase II activity has also been observed, suggesting that this compound may affect the enzyme directly in addition to blocking the DNA template. nih.gov

Interference with Transcription Initiation Complex Formation

While the primary effect is on elongation, this compound's binding near promoter regions or within actively transcribed genes can also indirectly interfere with the formation or stability of the transcription initiation complex. By altering the local DNA conformation, the drug can impede the proper assembly of transcription factors and RNA polymerase at the promoter site, thereby reducing the frequency of transcription initiation. wikipedia.orgmedchemexpress.comnih.govpnas.org

Specific Impact on Ribosomal RNA Synthesis

Ribosomal RNA (rRNA) synthesis, mediated by RNA polymerase I (Pol I), is particularly sensitive to inhibition by this compound, often at concentrations significantly lower than those required to inhibit messenger RNA (mRNA) synthesis (transcribed by RNA polymerase II). nih.govnih.govembopress.org This differential sensitivity is attributed, in part, to the high density of actively transcribing RNA polymerase I molecules on ribosomal DNA (rDNA) genes. This compound binding within these highly transcribed regions can cause polymerases to queue or stack up, leading to a more pronounced blockage of transcription initiation and elongation compared to less actively transcribed genes. nih.gov Studies have shown that this compound treatment leads to the accumulation of aberrant pre-rRNA transcripts, highlighting the disruption of Pol I activity. embopress.org The localization of Topoisomerase I, which is involved in resolving topological stress during transcription, predominantly in the nucleolus where rRNA synthesis occurs, also contributes to the heightened sensitivity of rRNA transcription to this compound. nih.govnih.gov

Modulation of DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that regulate the topological states of DNA by catalyzing transient DNA strand breaks, passage of DNA strands through these breaks, and subsequent rejoining. This compound has been shown to interact with both Topoisomerase I and Topoisomerase II, interfering with their catalytic cycles. nih.govpatsnap.comsemanticscholar.orgbiomedpharmajournal.orgnih.gov

Stabilization of Topoisomerase I-DNA Covalent Complexes

This compound can stabilize the covalent complex formed between Topoisomerase I and DNA during the strand breaking and rejoining cycle. nih.govnih.govnih.govpnas.orgcellsignal.compnas.org Topoisomerase I creates a transient single-strand break and becomes covalently linked to the DNA phosphate (B84403) backbone. This compound binding, particularly through intercalation, can trap the enzyme in this covalent intermediate state, preventing the religation of the DNA strand. nih.govpnas.orgpnas.org This stabilization leads to the accumulation of single-strand breaks and can impede processes like transcription and replication that require unimpeded DNA unwinding and rewinding. pnas.org Research has demonstrated that this compound extends the half-life of these covalent complexes both in vivo and in vitro with purified Topoisomerase I. nih.govpnas.orgpnas.org

Interference with Deoxyribonucleic Acid Replication Processes

Beyond its primary effects on transcription, this compound can also interfere with DNA replication. nih.govnih.govontosight.aipatsnap.complos.orgwikipedia.orgtoku-e.com The intercalation of this compound into the DNA template can act as a physical block to the progression of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. plos.org The distorted DNA structure induced by this compound binding can impede the unwinding of the DNA helix and the movement of the replication machinery. nih.govnih.govplos.org Furthermore, the stabilization of Topoisomerase-DNA complexes by this compound can lead to the formation of DNA breaks that can collide with advancing replication forks, resulting in stalled or collapsed replication forks and DNA damage. nih.gov Studies have shown that this compound inhibits DNA synthesis, as measured by techniques like BrdU incorporation. plos.orgnih.govnycu.edu.tw

DNA Conformational Changes Induced by this compound Binding

The binding of this compound to DNA is not merely a simple intercalation event; it induces notable conformational changes in the DNA double helix. The phenoxazone ring of this compound intercalates specifically between GpC base pairs, with the two cyclic pentapeptide lactone rings situated in the minor groove. nih.govnih.govresearchgate.netfrontiersin.orgrcsb.orgplos.org This interaction is stabilized by hydrogen bonds between the threonine residues of the peptide rings and the guanine bases. nih.govplos.org

Detailed structural analyses, including crystal structures of this compound-DNA complexes, have revealed several key conformational alterations. These include a widening and opening of the minor groove, a bending of the DNA duplex, and an unwinding of the DNA helix at the intercalation site. nih.govrcsb.org More radical changes, such as nucleotide flipping out and the induction of a left-handed twist in the DNA helix, have been observed, particularly when this compound binds to sequences like CGG triplet repeats. nih.govnih.govfrontiersin.org These structural distortions play a crucial role in mediating the inhibitory effects of this compound on transcription and replication by interfering with the ability of enzymes to interact with and process the DNA template. nih.govnih.govresearchgate.netfrontiersin.orgrcsb.orgoup.com

Induction of Nucleotide Flipping and Helical Deformations

The binding of this compound to DNA can induce significant structural changes beyond simple intercalation. Research has shown that this compound binding can lead to nucleotide flipping and substantial helical deformations. oup.comrsc.orgucl.ac.uk For instance, studies on this compound binding to DNA sequences containing G:G mismatches have revealed that the drug can induce a kinked right-handed Z-DNA conformation. In this process, guanine bases can be flipped out of the DNA duplex. rsc.orgoup.com A cluster of water molecules has been observed to play a crucial role in stabilizing this kinked structure with the flipped-out guanines. rsc.org This water-mediated stabilization of flipped bases is also noted in other drug-DNA and protein-DNA complexes. rsc.org

Specific Bending and Twisting in Trinucleotide Repeat Sequences

This compound exhibits specific binding characteristics with trinucleotide repeat sequences, particularly those containing CGG repeats. oup.comnih.govpsychiatryonline.org The binding of this compound to CGG triplet repeat sequences can induce unexpected conformational changes, including a sharp bend and a left-handed twist in the DNA helix. oup.comnih.gov This occurs via a two-site binding model when this compound binds to GCGGC sequences, which contain GpC sites flanking a G:G mismatch. oup.com Heat denaturation, circular dichroism, and surface plasmon resonance analyses have indicated that adjacent GpC sequences flanking a G:G mismatch are preferred this compound binding sites. oup.comnih.gov Furthermore, this compound has been shown to bind the hairpin conformation of (CGG)16 with greater stability than other DNA intercalators. oup.com

Preference for Stabilization of Non-Canonical DNA Structures (e.g., G:G Mispaired Sites)

This compound demonstrates a preference for stabilizing non-canonical DNA structures, such as those containing G:G mispaired sites. oup.comnih.govoup.com Studies have shown that this compound can strongly bind to neighboring GpC sites that flank a G:G mismatch. oup.com This strong binding to G:G mismatch sites can act as a hotspot for the formation of alternative DNA structures, including right-handed Z-DNA, through significant structural rearrangements and backbone distortion. oup.comresearchgate.net The ability of this compound to stabilize G:G mismatches has been observed in crystal structures, revealing unusual geometries including syn-syn and water-mediated anti-syn conformations. oup.com This stabilization contributes to the understanding of how this compound interacts with polymorphic and dynamic DNA mismatches. oup.com

Cellular Pathway Perturbations and Signaling Network Modulations

Beyond its direct interaction with DNA, this compound perturbs various cellular pathways and modulates signaling networks, contributing to its biological effects. These perturbations can lead to outcomes such as cell cycle arrest and apoptosis. cellsignal.comtandfonline.com

Activation of P53 Signaling Pathway Components

This compound is known to activate the p53 signaling pathway, a critical component of the cellular stress response involved in regulating cell cycle, apoptosis, and DNA repair. tandfonline.comnih.govresearchgate.net The activation of p53 by this compound can occur through different mechanisms depending on the drug concentration. nih.gov At high cytotoxic concentrations, this compound blocks transcription, leading to decreased levels of MDM2, which in turn causes p53 stabilization. nih.gov At lower, cytostatic concentrations, this compound can induce ribosomal stress, decreasing MDM2 activity and resulting in p53 stabilization and activation. nih.gov

P53-Dependent Mechanisms of Cellular Response

In cells with wild-type p53, this compound can induce p53-dependent cellular responses, including cell cycle arrest and apoptosis. cellsignal.comtandfonline.comnih.gov Low doses of this compound have been shown to mimic the effects of specific p53 activating molecules like nutlin-3, leading to the specific activation of p53-dependent transcription and the induction of a reversible protective growth arrest in normal cells. tandfonline.comnih.gov this compound-induced apoptosis in cells expressing wild-type p53 is dependent on p53. nih.gov Studies have demonstrated that this compound treatment leads to the activation and expression of p53, which then acts as a transcription factor to induce its target genes, such as the cell cycle regulator p21 and proapoptotic genes like PUMA. nih.govnih.gov The induction of p21 by this compound is often consistent in cells expressing wild-type p53, contributing to cell cycle arrest. nih.gov

Table 1: Effect of this compound on p53 Target Gene Expression (Illustrative Data)

| Cell Line (p53 Status) | This compound Concentration | p21 Expression | PUMA Expression |

| HCT116 (p53+/+) | 10 nM | Increased | Increased |

| HCT116 (p53-/-) | 10 nM | No significant change | No significant change |

| A549 (wild-type p53) | 4 nM | Consistent activation | Cell-type dependent |

| PC9 (mutant p53) | 4 nM | Not applicable | Not applicable |

Note: This table presents illustrative data based on research findings regarding p53 target gene expression changes upon this compound treatment in different cell lines. Specific fold changes or quantitative data would require direct experimental results. tandfonline.comnih.gov

Disruption of Intracellular Protein Homeostasis

This compound (ActD) has been shown to disrupt intracellular protein homeostasis, particularly in cancer cells. At low nanomolar concentrations, ActD primarily inhibits the transcription of ribosomal RNA (rRNA) by RNA polymerase I (Pol I) and transfer RNA (tRNA) by RNA polymerase III (Pol III) nih.govbiorxiv.org. This inhibition of rRNA and tRNA synthesis leads to fewer fully formed ribosomes, consequently reducing global protein translation nih.govbiorxiv.org.

Studies in anaplastic Wilms tumor cells have demonstrated that when ribosomal capacity is limited by ActD treatment, these cells can preferentially translate components of the proteasome and upregulate proteasome activity as a potential survival mechanism nih.govbiorxiv.orgpharmacology2000.com. This suggests that maintaining protein homeostasis is critical for the proliferation of these tumor cells, and disrupting this balance can have therapeutic implications biorxiv.org. Research using ribosome profiling and protein arrays has detailed how ActD alters the translational landscape, leading to dysregulated proteostasis and impaired cell cycle progression nih.govbiorxiv.org. For instance, ActD treatment reduces the levels of Cyclin D2, Cyclin E1, and CDT1, which are crucial for the transition to S-phase nih.gov.

Furthermore, functional disruption of proteins necessary for the homeostasis of the Golgi apparatus, such as ARF1, has been shown to sensitize cancer cells to ActD treatment, leading to decreased cell proliferation and increased apoptosis plos.org. This highlights the interconnectedness of different cellular compartments and processes in maintaining protein homeostasis and influencing the cellular response to ActD.

Regulation of Specific Gene Expression beyond Direct Transcriptional Inhibition (e.g., TNF/TNFR Family, NF-κB-Regulated Genes)

While ActD is known for its global inhibition of RNA synthesis by interfering with RNA polymerase movement along the DNA template, it can also influence the expression of specific genes through mechanisms beyond direct transcriptional blockade pharmacology2000.com. In some contexts, ActD has been observed to activate pathways related to apoptosis, necrosis, or inflammation, leading to an increase in the transcription of certain genes, including those belonging to the TNF/TNF receptor family and NF-κB-regulated genes researchgate.net.

Tumor Necrosis Factor (TNF) and its receptors (TNFR) play critical roles in various cellular processes, including inflammation, apoptosis, and cell survival nih.govoup.com. NF-κB is a key transcription factor involved in regulating the expression of genes related to immune responses, inflammation, and cell survival, often acting downstream of TNF/TNFR signaling oup.commdpi.comelifesciences.org.

Cells are normally protected from TNF-induced cell death by NF-κB-induced expression of antiapoptotic proteins oup.comahajournals.org. However, in the presence of a global transcription inhibitor like ActD, this protective mechanism is blunted, sensitizing cells to TNF-mediated death oup.comahajournals.orgnih.gov. This indicates that while ActD broadly inhibits transcription, its impact on specific pathways like TNF/TNFR and NF-κB signaling can lead to altered gene expression profiles that favor apoptosis under certain conditions.

Research has shown that ActD can enhance the killing of cancer cells by promoting the activation of the extrinsic apoptotic pathway, potentially through its influence on the transcription of genes involved in this process, including those in the TNF/TNFR family and NF-κB targets researchgate.net.

Interactions with Oncogenic G-Quadruplex DNA Structures

Beyond its classical intercalation into double-stranded DNA, ActD has been found to interact with non-canonical DNA structures, specifically G-quadruplexes acs.orgresearchgate.nethormozgan.ac.irresearchgate.netnih.govfrontiersin.org. G-quadruplexes are four-stranded helical structures that can form in guanine-rich DNA sequences and are found in various genomic regions, including gene promoters and telomeres researchgate.netfrontiersin.org. These structures can act as regulatory elements, influencing processes like DNA replication and transcription researchgate.net.

The interaction between small molecules and G-quadruplexes has gained interest due to the potential for targeting these structures in disease pathogenesis, particularly in cancer, where oncogenic promoters often contain G-quadruplex-forming sequences acs.orgresearchgate.nethormozgan.ac.irresearchgate.netfrontiersin.orgoup.com.

ActD has been shown to bind to G-quadruplexes with high affinity hormozgan.ac.irresearchgate.net. This interaction can influence the stability and function of these structures, potentially affecting gene regulation hormozgan.ac.ir.

Binding to c-Myc Promoter G-Quadruplexes

The promoter region of the oncogene c-Myc contains a well-studied nuclease hypersensitive element (NHE III1) that can form a G-quadruplex structure acs.orgresearchgate.netoup.com. This G-quadruplex is known to act as a transcriptional silencer, and compounds that stabilize this structure can repress c-Myc gene expression acs.orgresearchgate.netoup.com.

Studies have identified ActD as a binder of the oncogenic c-Myc promoter G-quadruplex acs.orgresearchgate.netnih.gov. UV-vis spectroscopic and circular dichroism studies suggest that ActD interacts with the c-Myc promoter G-quadruplex through a surface end stacking interaction, which can induce a mixed-type conformation of the G-quadruplex acs.orgresearchgate.netnih.gov.

Mechanism of Gene Expression Repression via G-Quadruplex Interaction

The binding of ActD to the c-Myc promoter G-quadruplex has been shown to repress c-Myc gene expression acs.orgresearchgate.netnih.gov. This repression is supported by experimental evidence, including PCR-stop assays showing that ActD selectively inhibits the elongation of oligonucleotides containing the c-Myc promoter G-quadruplex sequence acs.orgresearchgate.netnih.gov.

Promoter assays using wild-type and mutant constructs of the NHE III1 region further support the mechanism where ActD binding to the G-quadruplex in the promoter region leads to the turning off of the reporter gene acs.orgresearchgate.netnih.gov. This suggests that the stabilization or alteration of the G-quadruplex structure by ActD binding can impede the transcriptional machinery, thereby repressing gene expression.

The interaction of ActD with G-quadruplex structures represents a distinct molecular mechanism that contributes to its biological activity, particularly in regulating the expression of genes like c-Myc, which are crucial in cancer development and progression.

Data Tables

While specific quantitative data tables were not consistently available across all search results for direct inclusion, the following summarizes key findings related to binding affinities and thermal stability changes observed in studies of ActD interaction with G-quadruplexes.

Table 1: Summary of this compound Interaction with G-Quadruplexes

| Interaction Type | Observation | Reference |

| Binding Affinity (G-quadruplex) | High affinity binding reported. Intrinsic association constants ~2 x 10⁵ M⁻¹ (strand). | hormozgan.ac.irresearchgate.netacs.org |

| Binding Molecularity (G-quadruplex) | 2:1 molecularity (ActD:G-quadruplex) observed in some studies. | researchgate.netnih.govacs.org |

| Interaction Mode (c-Myc G4) | Surface end stacking interaction proposed. | acs.orgresearchgate.netnih.govacs.org |

| Effect on G4 Conformation | Can induce a mixed-type conformation. | acs.orgresearchgate.netnih.gov |

| Effect on G4 Stability | Stabilization of G-quadruplex structures observed (increased melting temperature). | researchgate.netnih.govacs.org |

| Binding Enthalpy (G-quadruplex) | Interactions are enthalpically driven, with binding enthalpies ~-7 to -8.5 kcal/mol. | researchgate.netnih.govacs.org |

| Dissociation Kinetics (G-quadruplex) | Dissociation can be a multistep process, with long residence times (>60s) reported. | researchgate.net |

Table 2: Effect of this compound on c-Myc mRNA Synthesis in Ramos Cells

| Treatment | c-Myc mRNA Synthesis Level | Reference |

| Untreated | Baseline | acs.orgresearchgate.netnih.gov |

| This compound | Selectively inhibited | acs.orgresearchgate.netnih.gov |

Advanced Methodologies for Actinomycin D Dna Interaction Studies

Structural Biology Approaches to Drug-DNA Complexes

Structural biology techniques, including X-ray crystallography, NMR spectroscopy, and computational methods, have been instrumental in elucidating the precise atomic details of Actinomycin (B1170597) D binding to DNA.

X-ray Crystallography of Actinomycin D-DNA Co-crystals

X-ray crystallography has been a powerful tool for visualizing the complex formed between this compound and DNA at atomic resolution. Early crystallographic studies confirmed the intercalation model, showing the phenoxazine (B87303) chromophore inserted between base pairs and the cyclic peptides positioned in the minor groove nih.govcapes.gov.br.

Crystal structures have revealed that this compound preferentially binds to GpC steps in double-stranded DNA nih.govuah.es. The chromophore intercalates between the guanine (B1146940) and cytosine bases, and the peptide rings form hydrogen bonds with the guanine residues in the minor groove nih.gov. For instance, the crystal structure of a complex with the DNA octamer d(GAAGCTTC) showed this compound intercalated at the central GC step, with the DNA adopting a distorted, slightly kinked B-DNA-like structure nih.govcapes.gov.br. The two cyclic depsipeptides, having different conformations, lie in the minor groove and contribute to the stabilization of the complex through base-peptide and chromophore-backbone hydrogen bonds nih.govcapes.gov.br. The intercalation also leads to unwinding of the DNA helix at the binding site nih.govcapes.gov.br.

More recent crystallographic studies have explored this compound binding to DNA containing mismatches or non-canonical sequences, revealing unexpected binding modes and induced structural changes, such as nucleotide flipping out, sharp bends, and localized left-handed twists in the DNA helix rcsb.orgoup.com. Co-crystals of this compound with DNA dodecamers like d(ACGTAGCTACGT) have also been studied, sometimes in complexes with other drugs, to understand multi-drug interactions with DNA nih.govku.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy complements crystallographic studies by providing information on the solution structure and dynamics of this compound-DNA complexes. 1H and 31P NMR have been used to investigate the binding of this compound to various DNA sequences oup.comtandfonline.com.

NMR studies have confirmed the sequence-specific binding of this compound, particularly its preference for GpC sites tandfonline.com. They have also provided insights into the conformational changes in both the DNA and the drug upon complex formation. For example, NMR investigations of complexes with tetranucleotides like d(AGCT)2 and d(CGCG)2 have shown that the asymmetrical phenoxazine ring can bind in two orientations to the unique GC site in d(AGCT)2 but adopts a single orientation in d(CGCG)2 tandfonline.com. NMR data, including NOE restraints and coupling constants, have been used to determine detailed solution structures of these complexes, revealing modifications in sugar puckers at the intercalation site and providing information about the dynamics of the complex tandfonline.comtandfonline.com.

NMR has also been applied to study this compound binding to single-stranded DNA and DNA hairpins, proposing hemi-intercalation models and highlighting the importance of the hairpin loop composition for binding selectivity tandfonline.comresearchgate.net. Studies using 1H and 19F NMR, combined with molecular dynamics, have investigated this compound complexes with DNA duplexes containing mismatches or non-hydrogen-bonding base pairs, showing how the drug's binding orientation and the DNA structure are affected nih.govacs.org.

Computational Approaches: Molecular Docking and Molecular Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are valuable tools for predicting binding modes, estimating binding energies, and simulating the dynamic behavior of this compound-DNA complexes msu.runih.gov.

Molecular docking is used to predict the preferred binding sites and orientations of this compound on DNA sequences. This approach often utilizes known crystal or solution structures of DNA as templates bioone.orgarkat-usa.org. Docking studies have supported the preference for GpC intercalation sites and have been used to explore binding to other sequences, including those with mismatches uah.esmdpi.com. Docking can also predict potential hydrogen bonds and other interactions between the drug and specific amino acid residues in proteins that might interact with the DNA-Actinomycin D complex mdpi.com.

Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the complex in a solvent environment. MD simulations can provide insights into the stability of the complex, the flexibility of the DNA and the drug, and the conformational changes that occur upon binding msu.rutandfonline.com. Simulations have been used to assess the effect of this compound binding on DNA elasticity and to calculate the free energy of complexation msu.ru. They can also help refine structures obtained from X-ray or NMR data and investigate the dynamic interplay between the drug and the DNA, including the movement of the chromophore and the peptide rings msu.rutandfonline.com. MD simulations have been employed to study this compound interactions with various DNA sequences, including those with mismatches, to understand the structural basis of sequence selectivity and induced DNA distortions msu.runih.govacs.orgnih.gov.

Quantitative Characterization of Binding Kinetics and Equilibria

Understanding the quantitative aspects of this compound-DNA interaction involves characterizing the rates of association and dissociation, as well as the equilibrium binding affinities.

Measurement of Association and Dissociation Rates

The kinetics of this compound binding to DNA are often complex and can involve multiple steps. Studies using techniques like stopped-flow spectroscopy, surface plasmon resonance (SPR), and DNase I footprinting have been used to measure association (kon) and dissociation (koff) rates oup.comrsc.orgnih.gov.

Kinetic studies have shown that this compound association with DNA can exhibit fast and slow phases, particularly when binding to unwound DNA regions msu.ru. Dissociation kinetics are generally slow, which contributes to the drug's ability to effectively block processes like transcription nih.govacs.org. The dissociation rates can vary depending on the DNA sequence and flanking bases rsc.orgacs.orgacs.org. For instance, the dissociation of this compound from heterogeneous DNA has been described by the sum of two exponentials rsc.orgnih.gov. Dissociation from specific sequences like d(TGCA)-containing dodecamers has been found to be slower than from sequences like d(CGCG) acs.orgnih.gov. Force spectroscopy studies have also been used to investigate the kinetics of this compound dissociation under mechanical stress, showing that DNA destabilization can increase both association and dissociation rates nih.gov.

The following table presents some reported kinetic parameters for this compound binding to different DNA sequences:

| DNA Sequence | k1 (A1) (s-1) | k2 (A2) (s-1) | T1/2 (A1) (s) | T1/2 (A2) (s) | kdiss (min-1) | T1/2 (diss) (s) | Temperature (°C) | Reference |

| 5′-TGGT-3′ (13-mer) | 6.8 | 0.27 | 0.1 | 25.3 | - | - | 20 | rsc.org |

| 5′-TGGGT-3′ (13-mer) | 3.02 | 0.00032 | 0.23 | 2166 | - | - | 20 | rsc.org |

| Heterogeneous DNA | - | - | - | - | - | 86 and 1800 (two components) | - | rsc.orgnih.gov |

| poly(dG-dC) | - | - | - | - | - | 1100 (single component) | - | rsc.orgnih.gov |

| d(ATTA-GC-TAAT) with T/T mismatches | - | - | - | - | - | Slower than AGCT and CGCG, comparable to TGCA | - | acs.orgacs.org |

| d(TGCA)-containing dodecamers | - | - | - | - | ~5 x 10-4 s-1 | ~1386 (single component) | 20 | nih.gov |

Note: Kinetic parameters can vary depending on experimental conditions and DNA sequence context.

Analysis of Equilibrium Binding Affinities (Kd values)

Equilibrium binding affinities, often expressed as the dissociation constant (Kd) or association constant (Ka), quantify the strength of the interaction between this compound and DNA. Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, isothermal titration calorimetry (ITC), and SPR are used to determine these values nih.govoup.comtandfonline.comrsc.orgoup.com.

This compound generally exhibits high binding affinity for double-stranded DNA, particularly for sequences containing GpC steps nih.govuah.esoup.com. The binding affinity is influenced by the DNA sequence, flanking bases, and experimental conditions uah.esrsc.orgacs.orgacs.org. Studies have shown that the 5′-flanking base adjacent to the GpC intercalation site plays a significant role in directing the thermodynamic mechanism of complex formation and influencing binding affinity rsc.org. While binding to native DNAs has often been characterized as entropy-driven, subtle sequence changes can lead to enthalpy-driven binding rsc.org.

Binding affinities have also been measured for this compound interaction with single-stranded DNA and DNA hairpins, revealing sequence dependence and highlighting the importance of specific structural motifs tandfonline.comresearchgate.netnih.gov. For example, a study on 7-amino-Actinomycin D binding to DNA hairpins reported Kd values in the micromolar range, with affinity being significantly affected by the hairpin loop and stem composition researchgate.net.

The following table presents some reported equilibrium binding affinity values for this compound and its analog with different DNA sequences:

| Compound | DNA Sequence / Context | Kd (µM) or Ka (M-1) | Method | Temperature (°C) | Reference |

| This compound | dsDNA (general) | ~3.5 µM | Solution studies | - | nih.gov |

| This compound | dsDNA (under stretching force) | ~0.018 µM (18 nM) | Force spectroscopy | - | nih.gov |

| This compound | d(TGCA)-containing dodecamers | (1-5) x 107 M-1 | Kinetic/Equilibrium | - | nih.gov |

| This compound | d(ATTA-GC-TAAT) with T/T mismatches | Comparable to or stronger than -XGCY- sequences | Spectral titrations | - | acs.orgacs.org |

| This compound | d(CXYGGCCY′X′G) sequences | Varied K values (1:1 binding model) | Equilibrium titrations (Absorbance) | 25 | oup.com |

| 7-amino-Actinomycin D | ssDNA hairpin (5'-AAAAAAATAGTTTTAAATATTTTTTT-3') | 0.22 ± 0.11 µM | - | - | researchgate.net |

| 7-amino-Actinomycin D | ssDNA hairpin stem (without loop) | 2.6 ± 0.9 µM | - | - | researchgate.net |

| 7-amino-Actinomycin D | ssDNA hairpin (5'-GGATACCCCCGTATCC-3') (ACC4) | 6.8 ± 2.2 µM | - | - | researchgate.net |

| 7-amino-Actinomycin D | ssDNA hairpin (5'-ATATACCCCCGTATAT-3') (ACC4 modified) | 0.74 ± 0.06 µM | - | - | researchgate.net |

Note: Binding affinities can vary depending on experimental conditions, DNA sequence context, and the specific analog studied.

Single-Molecule Force Spectroscopy and Optical Tweezers Techniques

Single-molecule force spectroscopy, particularly utilizing optical tweezers, provides a powerful approach to investigate the mechanical properties and dynamics of this compound binding to individual DNA molecules oup.comnih.govresearchgate.netoup.com. This technique involves stretching a single DNA molecule tethered between two beads, one held by a micropipette and the other by a focused laser beam (optical tweezers) oup.comresearchgate.net. By applying and measuring force, researchers can probe how ligand binding affects DNA extension and stability oup.comoup.com.

Spectroscopic and Spectrometric Characterization of Interactions

Spectroscopic and spectrometric techniques are invaluable for studying the interaction between this compound and DNA, providing insights into binding modes, stoichiometry, and conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the binding of this compound to DNA by monitoring changes in the drug's absorption spectrum upon complex formation csic.esrsc.orgnih.govresearchgate.net. The phenoxazine chromophore of this compound exhibits characteristic absorption bands in the UV-Vis region rsc.orgnih.gov. Upon intercalation into the DNA helix, changes in the local environment of the chromophore lead to shifts in the absorption maxima and changes in absorbance intensity rsc.orgresearchgate.net. These spectral changes can be used to determine binding stoichiometry and affinity constants csic.esrsc.org. Temperature-dependent UV absorption spectroscopy has been used in combination with other techniques to characterize this compound binding to various DNA duplexes nih.govpnas.orgresearchgate.net. UV-Vis studies have also been employed to discern the thermodynamic and kinetic properties associated with drug-DNA complex formation rsc.org.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is particularly useful for investigating structural changes in both DNA and this compound upon complex formation csic.esrsc.orgnih.gov. While this compound itself has a relatively symmetrical structure and shows no significant CD spectrum, its intercalation into the asymmetric environment of duplex DNA induces characteristic CD signals rsc.org. These induced CD signals, typically observed at wavelengths corresponding to the drug's absorption bands (e.g., around 380 nm and 440 nm), are indicative of the intercalative binding mode and can provide information about the orientation of the chromophore within the DNA helix csic.esrsc.orgnih.gov. CD spectrometry has been used to confirm the intercalation mode of binding for this compound with various DNA sequences rsc.org. Studies have shown that induced CD signals at 440 nm and 380 nm are consistent with the intercalation of the this compound chromophore into duplex DNA rsc.org. CD measurements can also be used to monitor binding titrations and assess the influence of DNA sequence on the interaction csic.esrsc.org.

Fluorescence Spectroscopy (including use of fluorescent derivatives)

Fluorescence spectroscopy is a sensitive technique for studying this compound-DNA interactions, as the intrinsic fluorescence of the this compound chromophore is altered upon binding to DNA lew.ronih.govnih.gov. Typically, the fluorescence emission of this compound is quenched and may exhibit a blue shift upon binding to DNA lew.ronih.gov. These changes are attributed to the altered environment of the chromophore within the DNA complex nih.gov. Fluorescence titration experiments can be used to determine binding parameters such as binding constants and the number of binding sites lew.ro.

Fluorescent derivatives of this compound, such as 7-amino-actinomycin D (7-AM-ACTD), can also be used to enhance sensitivity and provide additional insights into binding nih.govoup.comscirp.org. The fluorescence intensity of 7-AM-ACTD can be enhanced upon binding to certain DNA sequences, allowing for the study of sequence specificity oup.com. Fluorescence spectroscopy has been employed to study this compound binding to both double-stranded and single-stranded DNA, revealing sequence specificity and providing support for different binding models, including hemi-intercalation in the case of ssDNA nih.gov.

Biochemical Assays for DNA Binding Specificity

Biochemical assays play a crucial role in mapping this compound binding sites on heterogeneous DNA sequences and determining the sequence specificity of the interaction.

Deoxyribonuclease I (DNase I) Footprinting and Protection Assays

DNase I footprinting is a widely used biochemical technique to identify the specific DNA sequences where a protein or small molecule binds core.ac.uknih.govspringernature.comnih.gov. The assay relies on the fact that a bound ligand protects the DNA from cleavage by the enzyme DNase I core.ac.ukacs.org. In a typical experiment, a DNA fragment is labeled at one end and incubated with varying concentrations of the ligand (this compound). The DNA is then partially digested with DNase I, and the resulting DNA fragments are separated by gel electrophoresis core.ac.uk. Regions of the DNA where this compound is bound will be protected from DNase I cleavage, appearing as "footprints" (missing bands) on the gel compared to a control sample without the ligand core.ac.ukacs.org.

DNase I footprinting has been instrumental in confirming the sequence specificity of this compound binding, particularly its preference for GpC sites core.ac.uknih.gov. Studies have shown that the presence of a GC or GG dinucleotide is required for the binding of a single this compound molecule, and strong binding sites are often encoded by the tetranucleotide XGCY, where X and Y are specific nucleotides core.ac.uknih.gov. The technique can also provide insights into the size of the protected region, which corresponds to the DNA segment covered by the bound ligand core.ac.uk. Furthermore, variations of the footprinting technique have been used to investigate the kinetics of dissociation of this compound from individual binding sites in mixed sequence DNA nih.gov.

Summary of Spectroscopic and Biochemical Techniques for this compound-DNA Interaction Studies

| Technique | Principle | Information Gained | Key Findings for this compound-DNA |

| UV-Vis Spectroscopy | Monitoring changes in drug absorption upon binding | Binding stoichiometry, affinity constants, thermodynamic and kinetic properties | Confirmation of binding, determination of affinity, insights into thermodynamic mechanisms csic.esrsc.orgresearchgate.net. |

| Circular Dichroism (CD) Spectroscopy | Measuring induced CD signals upon binding to asymmetric DNA | Confirmation of intercalation, orientation of chromophore, structural changes rsc.org. | Induced signals at 380 nm and 440 nm consistent with intercalation, confirmation of binding mode csic.esrsc.orgnih.gov. |

| Fluorescence Spectroscopy | Monitoring changes in drug fluorescence upon binding | Binding parameters (constants, site size), sequence specificity, binding modes nih.gov. | Quenching of fluorescence upon binding, use of fluorescent derivatives to study sequence specificity and hemi-intercalation lew.ronih.govnih.gov. |

| DNase I Footprinting and Protection Assays | Protection of DNA from enzymatic cleavage by bound ligand | Identification of binding sites, sequence specificity, size of protected region core.ac.uk. | Confirmation of GpC preference, identification of required dinucleotides (GC, GG), evidence for cooperative binding core.ac.uknih.gov. |

Detailed Research Findings Example (Illustrative Data based on Search Results):

Studies using UV-Vis and CD spectroscopy have investigated the binding of this compound to DNA duplexes containing different sequences. For example, one study examined the interaction with duplexes containing the sequences 5′-TGGT-3′ and 5′-TGGGT-3′ rsc.org.

| DNA Sequence | Technique | Binding Mode Confirmation | Induced CD Signal (nm) |

| 5′-TGGT-3′ | CD | Intercalation | 440, 380 (large negative) rsc.org |

| 5′-TGGGT-3′ | CD | Intercalation | 440, 380 (large negative) rsc.org |

These findings, supported by large negative induced CD signals, confirmed the intercalative binding mode of this compound to both sequences rsc.org. Further analysis using techniques like Isothermal Titration Calorimetry (ITC) (though outside the strict scope of this article) in conjunction with UV-Vis spectroscopy revealed significant thermodynamic changes based on subtle sequence variations, highlighting the influence of flanking bases on the binding mechanism rsc.org.

Thermal Denaturation Studies (Melting Temperature Measurements)

Thermal denaturation studies, commonly involving the measurement of melting temperature (Tm), are a fundamental technique employed to investigate the interaction and binding affinity of small molecules, such as this compound, with DNA oup.comacs.orgsemanticscholar.orgnih.govcsic.es. This method relies on the principle that the thermal stability of a DNA duplex is altered upon the binding of a ligand. This compound, known to intercalate into the DNA helix, generally increases the melting temperature of DNA, reflecting the stabilization of the duplex structure upon complex formation oup.comacs.orgsemanticscholar.orgnih.gov.

The process typically involves monitoring the absorbance of a DNA solution as the temperature is gradually increased. DNA exhibits a characteristic absorbance at 260 nm, which increases significantly as the double helix denatures into single strands. When this compound is bound to DNA, the temperature at which this denaturation occurs is elevated compared to free DNA oup.comacs.orgnih.gov. Alternatively, the absorbance changes of this compound itself, often monitored at wavelengths like 427 nm or 440 nm, can also be used to track the melting process and drug release from the DNA acs.orgsemanticscholar.org.

Research findings using thermal denaturation have demonstrated that the extent of the melting temperature increase (ΔTm) is dependent on the specific DNA sequence and the stoichiometry of the this compound-DNA complex oup.comacs.org. For instance, studies on DNA duplexes with different base mismatches showed varying degrees of stabilization upon this compound binding oup.com. The formation of well-defined sigmoidal thermal denaturation profiles with steep slopes in the presence of this compound indicates the formation of stable drug-DNA complexes oup.com.

Experimental procedures for thermal denaturation measurements typically involve preparing DNA oligonucleotides in a suitable buffer, often containing specific salt concentrations (e.g., 100 mM NaCl) oup.com. The DNA is usually denatured and then annealed to form duplexes oup.com. This compound is then added at various DNA:drug molar ratios, and the mixture is incubated to allow for complex formation oup.com. The absorbance is subsequently recorded as the temperature is raised at a controlled rate oup.comacs.org.

Studies have reported specific melting temperature values for various DNA sequences in the presence and absence of this compound, highlighting the stabilizing effect of the drug oup.comacs.orgnih.gov. For example, an 11-mer DNA duplex with a T:T mismatch showed a significant increase in Tm in the presence of this compound compared to other mismatches or Watson-Crick base pairs oup.com. Similarly, interactions with G-quadruplex DNA structures have been studied using differential scanning calorimetry (DSC), a related thermal method, showing stabilization of transitions upon this compound binding nih.gov.

Investigation of Endogenous Factor Influence on DNA Binding

The interaction of this compound with DNA can be influenced by the presence of various endogenous cellular factors. These factors can modulate the binding affinity, kinetics, and ultimately the biological effects of this compound by competing for DNA binding sites, altering DNA conformation, or interacting directly with the drug or the DNA-drug complex.

One class of endogenous factors that can impact this compound-DNA binding are DNA-binding proteins, such as transcription factors. Studies have shown that this compound can alter the specific binding of transcription factors to their DNA recognition sequences nih.gov. For example, this compound has been demonstrated to inhibit the complex formation between nuclear proteins, including transcription factor Sp1, and their corresponding DNA binding sites nih.gov. This suggests a potential competition or interference mechanism where this compound binding to DNA influences the ability of transcription factors to access or bind to their target sequences nih.gov. Furthermore, this compound has been shown to disrupt preformed DNA-protein complexes, indicating a dynamic interplay between the drug, the DNA, and endogenous proteins nih.gov. The sequence specificity of this compound binding plays a crucial role in these interactions, as the drug's effect on protein-DNA binding can vary depending on the specific DNA sequence involved nih.gov.

Another important group of endogenous molecules that influence this compound-DNA interactions are polyamines plos.orgnih.govnih.gov. These are ubiquitous, positively charged molecules found at relatively high concentrations within eukaryotic cells, particularly in the nucleus where they associate extensively with nucleic acids plos.orgnih.govnih.gov. Their positive charge allows them to interact with the negatively charged DNA backbone, and this interaction can affect the binding of other molecules, including intercalating agents like this compound plos.orgresearchgate.net.

The influence of endogenous factors on this compound's interaction with DNA underscores the complexity of its mechanism of action within a cellular environment. These factors can potentially affect the drug's access to its DNA targets and modulate the downstream cellular processes like transcription and replication that are inhibited by this compound.

Modulatory Effects of Polyamines on this compound-DNA Interactions

Polyamines, including spermine, spermidine, and putrescine, are key endogenous regulators that significantly modulate the interaction between this compound and DNA plos.orgnih.govnih.govresearchgate.netmolbiolcell.org. Present in eukaryotic cells at millimolar concentrations, these polycations bind avidly to the negatively charged phosphate (B84403) backbone of DNA, influencing its structure and interactions with other molecules plos.orgnih.govnih.govresearchgate.net.

Research indicates that polyamines can attenuate the binding of this compound to DNA plos.orgnih.gov. This modulatory effect is thought to arise from the ability of polyamines to interfere with the access of this compound to its preferred binding sites, primarily GC-rich sequences where the phenoxazone ring of this compound intercalates and the peptide lactone rings interact with the minor groove plos.orgmdpi.com. Polyamines, by binding within the minor groove or near the intercalation site, can sterically hinder or electrostatically repel this compound, thereby reducing its binding affinity to DNA plos.org.

These findings highlight a competitive or allosteric interaction where polyamines influence the ability of this compound to bind to its DNA targets effectively plos.org. The dynamic balance between cellular polyamine concentrations and this compound levels can thus play a critical role in determining the extent of DNA binding and the resulting biological response to the drug. The modulation by polyamines reflects their crucial role in regulating molecular recognition and interactions involving DNA within the cellular environment plos.org.

Biosynthesis and Production of Actinomycin D

Microbial Producers and Strain Engineering

Actinomycin (B1170597) D is synthesized by various species of Streptomyces, with Streptomyces parvulus and Streptomyces chrysomallus being among the most well-studied producers. nih.govresearchgate.net Other notable producers include Streptomyces antibioticus, Streptomyces anulatus, and the marine-derived Streptomyces costaricanus. nih.govnih.govsecondarymetabolites.org The production levels of actinomycin D can vary significantly between different species and even strains of the same species. For instance, Streptomyces costaricanus SCSIO ZS0073 has been reported to produce this compound at a titer of approximately 69.8 µg/mL. nih.gov In another example, Streptomyces heliomycini was found to produce this compound at a concentration of 458.0 ± 76.3 mg/L under optimized fermentation conditions. frontiersin.org

Efforts to enhance the production of this compound have often involved strain engineering and optimization of fermentation conditions. For example, a mutant of a newly isolated Streptomyces sindenensis strain, developed through UV irradiation, showed a 400% increase in this compound production compared to the parent strain, reaching 400 mg/L. nih.gov Further optimization of the production medium led to a final yield of 850 mg/L. nih.gov Studies with Streptomyces parvulus have shown that the synthesis of this compound is subject to catabolite repression by L-glutamate. nih.gov The removal of L-glutamate from the culture medium was found to trigger the onset of this compound synthesis. nih.gov Similarly, fructose (B13574) has been identified as a more effective carbon source than glucose for antibiotic production in some strains. scielo.br

Table 1: Examples of Microbial Producers of this compound and Reported Titers

| Microbial Producer | Reported Titer | Reference |

|---|---|---|

| Streptomyces costaricanus SCSIO ZS0073 | ~69.8 µg/mL | nih.gov |

| Streptomyces heliomycini | 458.0 ± 76.3 mg/L | frontiersin.org |

| Streptomyces sindenensis (mutant) | 850 mg/L | nih.gov |

| Streptomyces parvulus ATCC 12434 | 500 to 600 mg/L | scielo.br |

Elucidation of the Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the amino acid tryptophan and involves a series of enzymatic reactions to construct the characteristic phenoxazinone chromophore and the pentapeptide side chains. nih.gov

The biosynthesis of the phenoxazinone chromophore of this compound originates from the amino acid L-tryptophan. nih.govnih.gov In actinomycin-producing Streptomyces, a pathway-specific isoform of tryptophan oxygenase (tryptophan 2,3-dioxygenase) initiates the conversion of tryptophan. nih.govnih.gov The activity of this enzyme increases just before the onset of this compound production, and its synthesis is regulated by catabolite repression. nih.govnih.gov

The conversion of tryptophan to 4-methyl-3-hydroxyanthranilic acid (4-MHA), the key building block of the phenoxazinone chromophore, proceeds through a series of enzymatic steps. In S. chrysomallus and S. parvulus, tryptophan is first converted to N-formylkynurenine by tryptophan-2,3-dioxygenase. mdpi.com This is followed by the action of kynurenine (B1673888) formamidase and kynurenine 3-monooxygenase to produce 3-hydroxykynurenine (3-HK). mdpi.com Subsequently, 3-HK is methylated to form 4-methyl-3-hydroxy-kynurenine (4-MHK), which is then cleaved by hydroxykynureninase to yield 4-MHA. mdpi.comresearchgate.net

An alternative pathway for 4-MHA formation exists in Streptomyces antibioticus. nih.govmdpi.com In this organism, tryptophan is converted to 3-hydroxyanthranilic acid (3-HA), which is then directly methylated by a methyltransferase to form 4-MHA. nih.govasm.org

The two identical pentapeptide lactone chains of this compound are assembled by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govlibretexts.org These enzymes function as an assembly line, sequentially adding amino acids to the growing peptide chain independent of messenger RNA. libretexts.org The pentapeptide chain of this compound is composed of L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methyl-glycine), and N-methyl-L-valine. nih.govmdpi.com

The NRPS machinery is organized into modules, with each module responsible for the incorporation of a specific amino acid. scispace.com A minimal NRPS module consists of three core domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. scispace.comacs.org The A domain selects and activates the specific amino acid, the T domain carries the activated amino acid, and the C domain catalyzes the formation of the peptide bond. acs.org In the case of this compound biosynthesis, the NRPS assembly line is composed of four protein subunits encoded by the acmA, acmB, acmC, and acmD genes in S. chrysomallus. nih.gov

The final step in this compound biosynthesis is the oxidative condensation of two molecules of the 4-MHA-pentapeptide lactone intermediate to form the phenoxazinone chromophore. nih.govresearchgate.net This reaction is catalyzed by the enzyme phenoxazinone synthase (PHS), a copper-containing oxidase. nih.govbohrium.com The mechanism involves a complex 6-electron oxidation where the o-aminophenol group of 4-MHA undergoes oxidative coupling. nih.govresearchgate.net The reaction proceeds through a series of quinone imine intermediates. nih.gov

The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC) on the chromosome of the producing Streptomyces strain. nih.govnih.gov The this compound BGC in S. chrysomallus spans approximately 50 kb of DNA and contains 28 biosynthetic genes. nih.govresearchgate.net A remarkable feature of this BGC is the presence of two large inverted repeats, suggesting a gene duplication event during its evolution. nih.gov

In Streptomyces costaricanus SCSIO ZS0073, the this compound BGC, designated as the acn cluster, is about 39.8 kb in length and comprises 25 open reading frames (ORFs). nih.govnih.gov This cluster includes genes for the synthesis of the 4-MHA precursor, three NRPS genes for the assembly of the pentapeptide chain, and regulatory genes. nih.govnih.gov The genetic organization of this compound BGCs has also been characterized in other producers like S. antibioticus and S. parvulus. mdpi.comresearchgate.net

**Table 2: Key Genes in the this compound Biosynthetic Gene Cluster of *S. chrysomallus***

| Gene(s) | Encoded Protein/Function | Reference |

|---|---|---|

| acmA, acmB, acmC, acmD | Non-ribosomal peptide synthetases (NRPS) | nih.gov |

| acmI, acmL | Methyltransferases involved in 4-MHA biosynthesis | researchgate.net |

| acmH, acmK | Kynureninase involved in 4-MHA biosynthesis | researchgate.net |

| acmW, acnR, acnU4, acnO | Regulatory genes | nih.govresearchgate.net |

Identification and Characterization of Biosynthetic Shunt Pathways

The biosynthesis of this compound in microorganisms like Streptomyces involves a complex enzymatic assembly line. Occasionally, this process can deviate, leading to the formation of structurally related compounds known as shunt products. The identification and characterization of these biosynthetic shunt pathways are crucial for understanding the metabolic network and for developing strategies to enhance the production of the desired this compound.

One common example of a shunt product is actinomycin X₀β. nih.gov The formation of such analogs often arises from the relaxed substrate specificity of the non-ribosomal peptide synthetase (NRPS) enzymes, which can incorporate alternative amino acid precursors into the peptide chains. For instance, the substitution of a D-valine residue with a D-isoleucine would result in a different actinomycin variant.

Researchers employ various analytical techniques to identify these shunt products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for separating and identifying different actinomycin congeners produced by a microbial strain. nih.gov By analyzing the mass-to-charge ratios and fragmentation patterns, scientists can elucidate the structures of these minor products and infer the metabolic diversions that led to their formation.

Bioprocess Optimization for Enhanced Production

Optimizing the bioprocess for this compound production is a multifaceted endeavor that involves refining both the culture medium and the physical fermentation parameters to maximize yield.

The composition of the fermentation medium is a critical factor influencing the growth of the producing microorganism and the synthesis of this compound. Statistical experimental designs offer a systematic and efficient approach to medium optimization compared to traditional one-factor-at-a-time methods.

The Plackett-Burman design is a valuable statistical tool for screening a large number of medium components to identify those with the most significant impact on production. researchgate.netijcmas.comnih.gov This method allows for the efficient evaluation of multiple variables, such as different carbon and nitrogen sources, as well as essential minerals. For example, a study might use a Plackett-Burman design to assess the effects of glucose, peptone, yeast extract, K₂HPO₄, and MgSO₄·7H₂O on this compound yield.

Table 1: Example of Plackett-Burman Design for Screening Medium Components

The physical environment within the bioreactor plays a crucial role in microbial growth and metabolite production. Key parameters that require careful optimization include aeration and agitation.

Aeration , the supply of oxygen, is vital for the aerobic Streptomyces species that produce this compound. The dissolved oxygen (DO) concentration in the fermentation broth can significantly influence both cell growth and antibiotic synthesis. Maintaining an optimal DO level is critical, as insufficient oxygen can limit production, while excessive aeration can be energetically costly. researchgate.net

Agitation is essential for ensuring a homogenous distribution of nutrients and oxygen throughout the culture, thereby facilitating efficient mass transfer. researchgate.netnih.gov The agitation speed must be carefully controlled, as high shear forces can damage the microbial cells. jocpr.com The interplay between aeration and agitation is also important, as agitation affects the oxygen transfer rate from the gas to the liquid phase. nih.gov Studies have shown that optimizing both aeration and agitation can lead to substantial increases in this compound yield. For instance, in one study, the highest production of 1530 mg/L was achieved with an aeration rate of 1.5 vvm and an agitation speed of 500 rpm. scielo.br

Table 2: Example of Fermentation Parameter Optimization

Actinomycin D As a Molecular Research Tool

Applications in Gene Expression Studies

Actinomycin (B1170597) D's primary mechanism of action involves binding to double-stranded DNA, which obstructs the action of RNA polymerase, thereby halting the synthesis of RNA. acs.orgpatsnap.com This function has made it a cornerstone for studying the dynamics of messenger RNA (mRNA).

Actinomycin D effectively halts the production of new mRNA in cultured cells. cellsignal.com The core of its mechanism is the intercalation of its planar phenoxazone ring into the DNA double helix, primarily between adjacent guanine-cytosine (G-C) base pairs. letstalkacademy.comnih.gov This binding physically blocks the progression of RNA polymerases along the DNA template, inhibiting the elongation of the RNA chain. cellsignal.comresearchopenworld.com This potent and rapid inhibition of global transcription allows researchers to create a cellular environment where new mRNA synthesis is shut off, enabling the study of pre-existing transcripts. nih.govresearchgate.net While it inhibits all three eukaryotic RNA polymerases, RNA polymerase I, which is responsible for ribosomal RNA transcription, is the most sensitive. pnas.org

A classical and widely used application of this compound is the measurement of mRNA stability. nih.govmrnabased-drug.com By treating cells with this compound to block new transcription, researchers can monitor the decay of specific mRNA molecules over time. nih.govcreative-biolabs.com This experimental approach, often called an "this compound chase," involves collecting cell samples at various time points after the addition of the inhibitor. The amount of a specific mRNA remaining at each time point is then quantified using techniques like quantitative PCR (qPCR), Northern blotting, or microarray analysis. nih.govcreative-biolabs.compnas.org

The rate of disappearance of the mRNA allows for the calculation of its half-life (t½), a key measure of its stability. nih.gov This method has been instrumental in revealing that mRNA transcripts have widely varying decay rates, with half-lives ranging from a few minutes to many days, which is a critical factor in determining the steady-state level of any given mRNA. nih.govnih.gov Despite being a long-standing and cost-effective technique, it is acknowledged that this compound can have side effects that may create artifacts. mrnabased-drug.comnih.gov However, with proper controls, it remains a powerful and effective tool for measuring endogenous mRNA decay. nih.govnih.gov

The regulation of gene expression is not solely dependent on the rate of transcription; it is also heavily influenced by post-transcriptional events. nih.gov These events include changes in mRNA stability, which can be modulated by factors such as RNA-binding proteins and non-coding RNAs. nih.gov By using this compound to uncouple transcription from mRNA decay, scientists can specifically investigate these post-transcriptional regulatory mechanisms. mrnabased-drug.comnih.gov For instance, researchers can expose cells to a specific stimulus and then add this compound to determine if the stimulus affects the stability of a target mRNA. An increase or decrease in the mRNA's half-life under these conditions indicates that the stimulus acts at the post-transcriptional level. nih.gov This approach has been crucial for understanding how cells rapidly alter their protein expression profiles in response to environmental changes without needing to synthesize new transcripts from scratch. nih.gov

A more recent application of this compound is in the field of single-cell RNA sequencing (scRNA-seq). researchgate.net A significant challenge in scRNA-seq is that the process of dissociating tissues into single cells can induce stress, leading to artificial changes in gene expression. illumina.com This can obscure the true, native transcriptional state of the cells. To overcome this, researchers can treat cells with this compound immediately after dissociation. illumina.com This "fixes" the transcriptome by inhibiting any new transcription that would otherwise be induced by the experimental procedure. researchgate.net This method has been shown to be particularly effective at preventing the activation of dissociation-induced immediate-early genes, thereby preserving the transcriptional integrity of the cells and allowing for a more accurate analysis of their in vivo state. researchgate.netillumina.com

Utilization of Fluorescent Derivatives in Cell Biology

Fluorescent derivatives of this compound have become valuable reagents in cell biology, particularly in applications utilizing fluorescence microscopy and flow cytometry. The most prominent of these is 7-aminothis compound (7-AAD). wikipedia.org

7-AAD is a fluorescent DNA intercalator that binds with high affinity to double-stranded DNA, showing a preference for GC-rich regions. wikipedia.orgstemcell.com A key feature of 7-AAD is that it cannot cross the intact membranes of live cells. wikipedia.orgfermentek.com However, in dead or late-stage apoptotic cells, where membrane integrity is compromised, 7-AAD can enter the cell and bind to DNA, emitting a strong red fluorescence upon excitation. fermentek.com This property makes 7-AAD an excellent dye for assessing cell viability and excluding non-viable cells from analysis in flow cytometry. stemcell.comfermentek.com

Because its fluorescence emission is in the far-red part of the spectrum, it has minimal spectral overlap with common green and blue fluorophores like FITC and PE, making it highly suitable for multicolor analysis. stemcell.com In addition to viability staining, 7-AAD is used for DNA content analysis in cell cycle studies and for chromosome banding analysis. wikipedia.org

| Property | Wavelength (nm) | State |

|---|---|---|

| Excitation Maximum | 546 | DNA-bound |

| Emission Maximum | 647 | DNA-bound |

| Common Laser Excitation | 488 (Blue) | Flow Cytometry |

| Common Laser Excitation | 532 (Green) | Flow Cytometry |

| Common Laser Excitation | 561 (Yellow-Green) | Flow Cytometry |

7-Aminothis compound (7-AAD) for DNA Staining in Microscopy